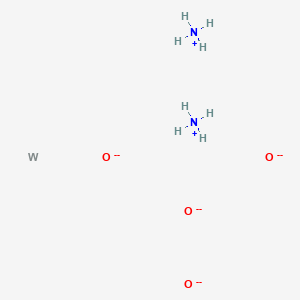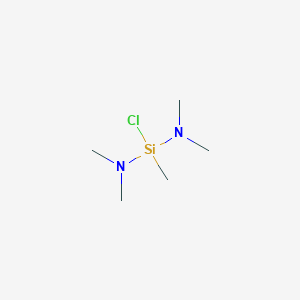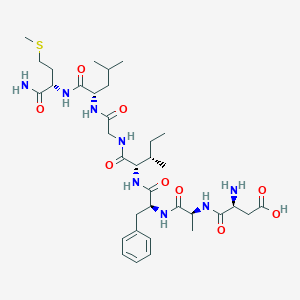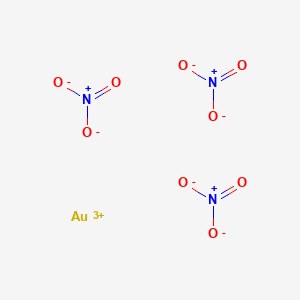
2-Ethenylsulfanyl-1,3-benzothiazole
Vue d'ensemble
Description
2-Ethenylsulfanyl-1,3-benzothiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal and agricultural fields. The compound is synthesized by the reaction of 2-mercaptobenzothiazole with acetylene or ethylene.
Mécanisme D'action
The mechanism of action of 2-ethenylsulfanyl-1,3-benzothiazole is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting specific enzymes or proteins in the target cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-ethenylsulfanyl-1,3-benzothiazole exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. Additionally, the compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-ethenylsulfanyl-1,3-benzothiazole is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of pathogenic microorganisms, making it a promising candidate for the development of new antimicrobial agents. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity to human cells.
Orientations Futures
There are several future directions for the research on 2-ethenylsulfanyl-1,3-benzothiazole. One of the most promising areas of research is the development of new antimicrobial agents based on the structure of the compound. Additionally, the compound has shown promising anticancer activity, and further research is needed to explore its potential as a cancer therapeutic agent. Finally, the compound has potential applications in the agricultural field as a fungicide or herbicide, and further research is needed to explore its efficacy in this area.
Méthodes De Synthèse
The synthesis of 2-ethenylsulfanyl-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with acetylene or ethylene. The reaction is carried out under mild conditions using a suitable solvent such as ethanol or acetic acid. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
2-Ethenylsulfanyl-1,3-benzothiazole has been extensively studied for its potential applications in medicinal and agricultural fields. The compound exhibits a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Propriétés
IUPAC Name |
2-ethenylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c1-2-11-9-10-7-5-3-4-6-8(7)12-9/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPTXCHOFYAPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=NC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325452 | |
| Record name | 2-(Ethenylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethenylsulfanyl-1,3-benzothiazole | |
CAS RN |
13604-13-2 | |
| Record name | NSC508091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Ethenylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)




![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)

